molecular formula C10H10ClN3O3 B13934804 Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate

Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate

Cat. No.: B13934804
M. Wt: 255.66 g/mol
InChI Key: ICUJEERHNNTKKK-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolo[2,1-F][1,2,4]triazine family. This compound is characterized by its unique structure, which includes a pyrrole ring fused to a triazine ring, with additional functional groups such as an ethyl ester, a chlorine atom, and a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with a pyrrole derivative, which undergoes a series of reactions including halogenation, esterification, and cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of advanced techniques such as microwave irradiation to accelerate reaction rates and improve efficiency . Additionally, the use of transition metal catalysts can facilitate the formation of the pyrrolo[2,1-F][1,2,4]triazine core .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium carbonate for base-catalyzed substitutions, and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions often involve controlled temperatures and solvents like dioxane or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrrolo[2,1-F][1,2,4]triazine derivatives, while hydrolysis of the ester group results in the formation of the corresponding carboxylic acid .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a kinase inhibitor by binding to the active site of the enzyme, thereby preventing its activity. This inhibition can disrupt signaling pathways involved in cancer cell proliferation . The compound’s structure allows it to form stable interactions with the enzyme, making it an effective inhibitor .

Comparison with Similar Compounds

Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical and biological properties .

Properties

Molecular Formula

C10H10ClN3O3

Molecular Weight

255.66 g/mol

IUPAC Name

ethyl 4-chloro-5-methoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

InChI

InChI=1S/C10H10ClN3O3/c1-3-17-10(15)6-4-14-7(8(6)16-2)9(11)12-5-13-14/h4-5H,3H2,1-2H3

InChI Key

ICUJEERHNNTKKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C(=C1OC)C(=NC=N2)Cl

Origin of Product

United States

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